molecular formula C9H10BrNO2 B3185212 3-Bromo-4-(ethylamino)benzoic acid CAS No. 1131615-03-6

3-Bromo-4-(ethylamino)benzoic acid

Cat. No.: B3185212
CAS No.: 1131615-03-6
M. Wt: 244.08 g/mol
InChI Key: JEGXBFJIMRVBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(ethylamino)benzoic acid (CAS 1131615-03-6) is a substituted benzoic acid derivative featuring a bromine atom at the 3-position and an ethylamino group (-NHCH₂CH₃) at the 4-position of the aromatic ring. The ethylamino group may enhance solubility and bioavailability compared to non-polar substituents, though this requires experimental validation.

Properties

CAS No.

1131615-03-6

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-bromo-4-(ethylamino)benzoic acid

InChI

InChI=1S/C9H10BrNO2/c1-2-11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2H2,1H3,(H,12,13)

InChI Key

JEGXBFJIMRVBCH-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)C(=O)O)Br

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Amino Derivatives

(a) 3-Bromo-4-[(dimethylamino)methyl]benzoic acid (4.29)
  • Structure: Bromine at 3-position; dimethylamino group (-N(CH₃)₂) at 4-position.
  • Synthesis : Prepared via Eschweiler-Clarke methylation of precursor amines .
(b) 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid (CAS 1131594-42-7)
  • Structure : Piperidine ring (a six-membered amine) at 4-position.
  • Molecular Formula: C₁₃H₁₆BrNO₂ vs. C₉H₁₀BrNO₂ for the ethylamino analog.
  • Applications : Piperidine derivatives are common in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding .
(c) 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid (CAS 1131594-34-7)
  • Structure: Hydroxyethyl and methylamino groups at 4-position.
  • Properties : Higher molecular weight (288.14 g/mol) and predicted acidity (pKa ≈ 3.63) due to the hydroxyl group .

Halogenated Derivatives

(a) 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6)
  • Structure : Bromine (3-position) and chlorine (4-position).
  • Molecular Weight: 235.47 g/mol vs. 244.09 g/mol (ethylamino analog).
  • Reactivity: The absence of an amino group reduces nucleophilicity, making it more suited for electrophilic substitution reactions .
(b) 4-Bromo-3-chlorobenzoic acid (CAS 25118-59-6)
  • Structure : Positional isomer with bromine (4) and chlorine (3).
  • Applications : Used in agrochemicals and pharmaceuticals due to enhanced stability from dual halogens .

Ether and Sulfonyl Derivatives

(a) 3-Bromo-4-(isopentyloxy)benzoic acid (CAS 881596-09-4)
  • Structure : Isopentyloxy group (-OCH₂CH(CH₃)₂) at 4-position.
  • Molecular Formula : C₁₂H₁₅BrO₃.
(b) 3-Bromo-4-(methylsulfonyl)benzoic acid (CAS 39058-84-9)
  • Structure : Methylsulfonyl (-SO₂CH₃) at 4-position.
  • Acidity: The electron-withdrawing sulfonyl group likely lowers pKa, enhancing acidity compared to ethylamino derivatives .

Structural and Functional Analysis Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-4-(ethylamino)benzoic acid Br (3), -NHCH₂CH₃ (4) C₉H₁₀BrNO₂ 244.09 Potential receptor ligand intermediate
3-Bromo-4-[(dimethylamino)methyl]benzoic acid Br (3), -N(CH₃)₂ (4) C₁₀H₁₃BrNO₂ 258.13 Synthesized via Eschweiler-Clarke methylation
3-Bromo-4-chlorobenzoic acid Br (3), Cl (4) C₇H₄BrClO₂ 235.47 High stability for industrial uses
3-Bromo-4-(isopentyloxy)benzoic acid Br (3), -OCH₂CH(CH₃)₂ (4) C₁₂H₁₅BrO₃ 301.14 Hydrophobic; agrochemical applications

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